molecular formula C9H18N5O3P B13819959 Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate CAS No. 29135-85-1

Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate

Cat. No.: B13819959
CAS No.: 29135-85-1
M. Wt: 275.25 g/mol
InChI Key: XNCQJPXXTGPKTK-UHFFFAOYSA-N
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Description

Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate (CAS No. 29135-85-1) is a phosphonate ester derivative containing a 1,3,5-triazine core substituted with two amino groups and an ethylphosphonate moiety. Its molecular formula is C₉H₁₈N₅O₃P, with a molecular weight of 275.24 g/mol . The compound is a liquid or powder with a density of 1.314 g/cm³, a high boiling point (530.3°C), and moderate water solubility . Industrially, it serves as a key intermediate for synthesizing pesticides, pharmaceuticals, surfactants, and antifungal agents .

The synthesis of this compound involves cyclization reactions, as reported in literature, contrasting with alternative methods for related phosphonates that use lithiation followed by diethyl chlorophosphate reactions, which yield <30% .

Properties

CAS No.

29135-85-1

Molecular Formula

C9H18N5O3P

Molecular Weight

275.25 g/mol

IUPAC Name

6-(2-diethoxyphosphorylethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H18N5O3P/c1-3-16-18(15,17-4-2)6-5-7-12-8(10)14-9(11)13-7/h3-6H2,1-2H3,(H4,10,11,12,13,14)

InChI Key

XNCQJPXXTGPKTK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC1=NC(=NC(=N1)N)N)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution or condensation of a suitably functionalized 1,3,5-triazine derivative with a phosphonate-containing alkylating agent. The key steps include:

Specific Synthetic Routes

Based on analogies to acyclic nucleoside phosphonates and phosphonate chemistry:

  • Alkylation with dialkyl 2-(halogenethyl)phosphonates: Dialkyl (usually diethyl) 2-(chloroethyl)phosphonate or 2-(bromoethyl)phosphonate can be synthesized by treating trialkyl phosphites with 2-(halogenethyl)alkyl halides. This phosphonate alkylating agent then undergoes nucleophilic substitution with the amino-substituted triazine at the 2-position to form the desired phosphonate ester.

  • Base-catalyzed condensation: The triazine amine nucleophile reacts with the phosphonate alkylating agent under basic conditions to yield the phosphonate-substituted triazine derivative. The reaction conditions are optimized to favor substitution at the ethyl chain while preserving the amino groups on the triazine ring.

  • Purification and characterization: The resulting product is purified by chromatographic methods such as HPLC and characterized by spectroscopic techniques (NMR, MS) to confirm structure and purity.

Comparative Data Table of Related Compounds and Their Preparation

Compound Name CAS Number Molecular Formula Key Synthetic Step Reference
This compound 29135-85-1 C9H18N5O3P Alkylation of 4,6-diamino-1,3,5-triazine with diethyl 2-(halogenethyl)phosphonate
Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate 4230-55-1 C7H14N5O3P Similar alkylation approach with shorter chain phosphonate
Acyclic nucleoside phosphonates (ANPs, e.g., PMEA, PMEG) Various Various Base-catalyzed condensation with dialkyl 2-(chloroethoxymethyl)phosphonates

Summary Table of Physical and Chemical Properties Relevant to Preparation

Property Value Notes Source
Molecular Weight 275.245 g/mol Relevant for stoichiometric calculations
Molecular Formula C9H18N5O3P Used to confirm product identity
Density 1.314 g/cm³ Useful for handling and formulation
Boiling Point 530.3 °C at 760 mmHg High thermal stability
Flash Point 274.5 °C Safety consideration during synthesis
LogP (Partition Coefficient) 0.7048 Indicates moderate hydrophobicity

Final Remarks

The preparation of this compound is best approached through nucleophilic substitution reactions involving dialkyl phosphonate esters bearing suitable leaving groups and the 4,6-diamino-1,3,5-triazine core. This methodology is consistent with the synthesis of acyclic nucleoside phosphonates and other biologically active phosphonates. The lack of direct, detailed synthetic protocols in public databases suggests that researchers rely on adapting known phosphonate synthetic strategies to this compound. Future work could focus on optimizing reaction conditions, yields, and exploring prodrug derivatization for enhanced bioavailability, as seen in related phosphonate medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

Agricultural Applications

Fertilizers and Plant Growth Regulators

One of the primary applications of diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate is as a component in fertilizers. Its triazine structure allows it to act as a nitrogen source for plants. Research indicates that compounds with similar structures can enhance plant growth by improving nitrogen uptake and utilization efficiency .

Pesticides

The compound's potential as a pesticide has also been studied. Its ability to inhibit certain enzymes in pests can lead to effective pest management strategies. For instance, studies have shown that triazine derivatives can exhibit herbicidal properties by disrupting photosynthesis in target plants .

Pharmaceutical Applications

Anticancer Agents

This compound has been investigated for its potential as an anticancer agent. The triazine ring system is known for its ability to interact with DNA and RNA, potentially leading to the inhibition of cancer cell proliferation. Preliminary studies suggest that modifications to the triazine structure can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. Its effectiveness against certain bacterial strains makes it a candidate for developing new antibiotics or preservatives in pharmaceuticals .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with enhanced properties. The incorporation of phosphonate groups into polymer matrices can improve flame retardancy and thermal stability .

Coatings and Surface Modifications

The compound's ability to form stable films makes it suitable for use in coatings that require resistance to heat and chemicals. Such coatings are valuable in industrial applications where durability is essential .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Agriculture Enhanced nitrogen uptake in crops using phosphonates.
Pharmaceuticals Anticancer activity demonstrated against specific cell lines.
Materials Science Improved thermal stability in polymer composites.

Mechanism of Action

The mechanism of action of diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Triazine Derivatives with Phosphonate Groups

  • Diethyl (2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl)phosphonate: Structure: 4,6-Diamino-1,3,5-triazine linked to diethyl phosphonate via an ethyl spacer. Applications: Pesticides, surfactants, antifungals . Synthesis Yield: Not explicitly reported, but cyclization methods are noted as more efficient than lithiation routes .
  • Phosphonate Derivatives of Uracil/Adenine :

    • Structure : Phosphonate groups attached to pyrimidine (uracil) or purine (adenine) bases.
    • Applications : Primarily nucleoside analogs for medicinal chemistry.
    • Synthesis Yield : ~30% via lithiation and diethyl chlorophosphate reactions .
  • Diethyl-(2-((2R,3S,4R,5R)-5-(2,4-dioxoquinazolin-yl)-tetrahydrofuran-2-yl)ethyl)phosphonate (10g): Structure: Phosphonate linked to a quinazolinone-modified sugar moiety. Applications: Antiviral or anticancer research (inferred from structural analogs). Synthesis Yield: 43.1% via nucleophilic substitution .

Triazine Derivatives with Non-Phosphonate Groups

  • Bis(morpholino-1,3,5-triazine) Derivatives: Structure: Morpholino groups replace amino groups on the triazine ring. Applications: Kinase inhibitors (e.g., anticancer agents). Synthesis Yield: ~50% via HBTU-mediated coupling .
  • Sulfonyl-Triazine Herbicides (e.g., Metsulfuron Methyl) :

    • Structure : Sulfonylurea bridge attached to methoxy-methyl-triazine.
    • Applications : Herbicides targeting acetolactate synthase in plants .
  • EADP (Flame Retardant): Structure: Spirocyclic phosphonate with diamino-triazine groups. Applications: Flame retardant in epoxy resins .

Physicochemical Properties Comparison

Property Diethyl (2-(4,6-diamino-triazin-2-yl)ethyl)phosphonate Diethyl Phosphite Bis(morpholino-triazine)
Molecular Weight (g/mol) 275.24 138.08 ~600 (estimated)
Boiling Point (°C) 530.3 50–60 (decomposes) Not reported
Density (g/cm³) 1.314 1.07 Not reported
Primary Applications Pesticides, surfactants Plasticizers, solvents Kinase inhibitors

Application-Specific Comparisons

  • Pesticides: The target compound’s diamino-triazine-phosphonate structure enhances binding to enzymatic targets (e.g., acetylcholinesterase in pests), unlike sulfonylurea-based herbicides (e.g., metsulfuron methyl), which inhibit plant-specific enzymes .
  • Flame Retardants : EADP’s spirocyclic structure provides thermal stability superior to the target compound, making it preferable in polymer applications .
  • Medicinal Chemistry: Bis(morpholino-triazine) derivatives exhibit higher solubility and kinase affinity due to morpholino groups, unlike the phosphonate-based compound .

Q & A

What are the primary synthetic routes for Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate?

Methodological Answer:
The compound can be synthesized via:

Cyclization Reactions : Formation of the triazine core followed by phosphonate group introduction. For example, lithiation of nucleobase analogs (e.g., adenine or uracil derivatives) and reaction with diethyl chlorophosphate yields ~30% phosphonate derivatives .

Microwave-Assisted Synthesis : Enhances reaction efficiency for polysubstituted triazinylphosphonates compared to conventional heating, reducing reaction time and improving regioselectivity .

Phosphonochloridate Intermediate : Chlorination of diethyl phosphonate using phosphorus oxychloride (POCl₃) generates reactive intermediates for coupling with amine-functionalized triazines .

Method Yield Conditions Reference
Lithiation + Chlorophosphate~30%Low-temperature, anhydrous conditions
Microwave-assistedNot reported100–150°C, solvent-dependent optimization
POCl₃-mediated chlorinationVariableReflux in non-polar solvents

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/³¹P NMR identifies phosphonate group integration (δ ~20–30 ppm for ³¹P) and triazine ring protons .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₇H₁₄N₆O₂P) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in triazine-phosphonate hybrids (e.g., bond angles and dihedral angles) .

How can reaction yields be optimized in the synthesis of triazinylphosphonates?

Advanced Research Focus:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of triazine intermediates .
  • Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic substitution efficiency .
  • Microwave Parameters : Adjusting power (100–300 W) and irradiation time (10–30 min) minimizes side reactions .

What strategies address contradictory data in the compound’s biological activity studies?

Advanced Research Focus:

  • Impurity Profiling : Quantify residual solvents or unreacted chlorophosphate using HPLC-MS to rule out false-positive bioactivity .
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm specificity .
  • Structural Analog Comparison : Benchmark against arsenic-triazine hybrids (e.g., 2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4-methanol) to isolate phosphonate-specific effects .

What are the key safety considerations when handling this compound?

Basic Guidelines:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of phosphonate vapors .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .

How does the electronic structure of the triazine ring influence the compound’s reactivity?

Advanced Research Focus:

  • DFT Calculations : The electron-deficient triazine core stabilizes negative charge at the phosphonate group, enhancing nucleophilicity in coupling reactions .
  • Comparative Analysis : Substituent effects (e.g., amino vs. methoxy groups) modulate HOMO-LUMO gaps, as seen in 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine (TPTZ) analogs .

What are typical applications of triazinylphosphonates in materials science?

Basic Applications:

  • Flame Retardants : Triazinylphosphonates act as char-forming agents in epoxy resins by releasing phosphoric acid under heat .
  • Coordination Polymers : Phosphonate groups chelate metal ions (e.g., Zn²⁺, Cu²⁺) to form porous frameworks for gas storage .

What in silico methods predict the compound’s interaction with biological targets?

Advanced Research Focus:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., enkephalinase) via phosphonate-triazine hydrogen bonds .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

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